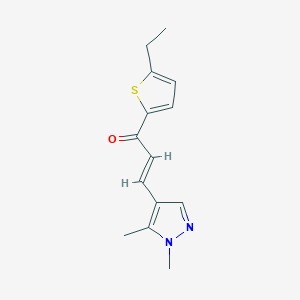![molecular formula C16H18O4 B455573 Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate CAS No. 402719-22-6](/img/structure/B455573.png)
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for the development of new therapeutic agents. In
Wirkmechanismus
The mechanism of action of Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For example, it has been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viral pathogens such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties have been well characterized. Additionally, it exhibits low toxicity and is well-tolerated by experimental animals. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate. One potential avenue is the development of new therapeutic agents based on the compound's pharmacological properties. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method and to develop new methods for administering the compound in experimental settings.
Conclusion
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate is a promising compound with various pharmacological properties that make it a potential candidate for the development of new therapeutic agents. Its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its potent antioxidant properties, make it a valuable tool for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate can be synthesized by using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropylphenol with 2-furoic acid, followed by esterification using methanol and sulfuric acid. The resulting methyl ester is then subjected to a reaction with paraformaldehyde and sodium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate has been found to possess various pharmacological properties that make it a promising candidate for the development of new therapeutic agents. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been found to possess potent antioxidant properties that make it useful in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
methyl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-11(2)12-4-6-13(7-5-12)19-10-14-8-9-15(20-14)16(17)18-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHFCXQFUNMHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-isopropylphenoxy)methyl]-2-furoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-isopropylphenyl)-2-{[3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455493.png)

![3-[(2-bromophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455496.png)

![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455501.png)
![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)
![3-[(4-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455503.png)
![ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B455504.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455505.png)
![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)
![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)